molecular formula C10H16N6O2 B2724498 8-Hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 123980-59-6

8-Hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No. B2724498
CAS RN: 123980-59-6
M. Wt: 252.278
InChI Key: CTHQVIRYEBYLCF-UHFFFAOYSA-N
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Description

“8-Hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA), where they form part of the structural framework. This particular compound has hydrazine, methyl, and propyl substituents attached to the purine core .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a suitable purine derivative. The hydrazine, methyl, and propyl groups would then be introduced through various reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine core, which is a two-ring structure composed of one six-membered and one five-membered nitrogen-containing ring. The hydrazine, methyl, and propyl groups would be attached at the 8, 3, and 7 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties can be predicted based on the groups present in the molecule. For example, the presence of the hydrazine group might make the compound a good reducing agent .

Scientific Research Applications

Synthesis and Functional Derivatives

Hydrazine functional derivatives, including those related to 8-Hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione, are extensively used in medical practice for various purposes, including pharmacotherapy of depression, infectious diseases, hypertension, diabetes, etc. The synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, similar in structure to the compound , has identified promising substances for biological activity. These derivatives are created through reactions with carbonyl-containing compounds, leading to potentially biologically active substances (Korobko, 2016).

Anticancer, Anti-HIV, and Antimicrobial Applications

Research into novel purine antimetabolites, including derivatives of 8-substituted methylxanthine, has explored their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Such compounds have shown significant activity against various cancer cell lines and potential for reducing viral cytopathic effects, alongside noteworthy antimicrobial properties (Rida et al., 2007).

Neurodegenerative Disease Research

Derivatives of xanthine, such as 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been identified as multitarget drugs potentially useful in neurodegenerative diseases. These compounds act as dual-target-directed antagonists for adenosine receptors and have shown the ability to inhibit monoamine oxidases, which is significant for both symptomatic and disease-modifying treatments of neurodegenerative diseases (Brunschweiger et al., 2014).

Crystallographic Studies

The crystallographic study of substituted purine derivatives, like caffeine derivatives, contributes to the understanding of molecular structures and their interactions. Such studies have implications in pharmaceutical development, particularly in designing compounds with specific binding properties and activities (Mabied et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system and the context in which the compound is used. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be in a variety of fields, from medicinal chemistry to materials science .

properties

IUPAC Name

8-hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-5(2)4-16-6-7(12-9(16)14-11)15(3)10(18)13-8(6)17/h5H,4,11H2,1-3H3,(H,12,14)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHQVIRYEBYLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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